N-cyclobutyl-4-fluoro-2-iodoaniline
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Overview
Description
N-cyclobutyl-4-fluoro-2-iodoaniline is an organic compound with the molecular formula C10H11FIN It is characterized by the presence of a cyclobutyl group, a fluorine atom, and an iodine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-4-fluoro-2-iodoaniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-fluoro-2-iodoaniline, is prepared through halogenation reactions.
Cyclobutylation: The cyclobutyl group is introduced via a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the aniline derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and nucleophilic substitution reactions, optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-4-fluoro-2-iodoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized aniline derivatives.
Scientific Research Applications
N-cyclobutyl-4-fluoro-2-iodoaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-4-fluoro-2-iodoaniline involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine and iodine atoms can influence the compound’s binding affinity and specificity. The cyclobutyl group may also play a role in modulating the compound’s overall activity and stability.
Comparison with Similar Compounds
Similar Compounds
N-cyclobutyl-4-fluoroaniline: Lacks the iodine atom, which may result in different reactivity and applications.
N-cyclobutyl-2-iodoaniline:
4-fluoro-2-iodoaniline: Lacks the cyclobutyl group, which can alter its biological activity and chemical behavior.
Uniqueness
N-cyclobutyl-4-fluoro-2-iodoaniline is unique due to the combination of the cyclobutyl, fluorine, and iodine substituents on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-cyclobutyl-4-fluoro-2-iodoaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FIN/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8,13H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLHRJSDXRIRBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=C(C=C2)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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